

# 4-Cyclopentylphenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **4-Cyclopentylphenol**

Cat. No.: **B072727**

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CAS Number: 1518-83-8

This technical guide provides an in-depth overview of **4-Cyclopentylphenol**, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological activities.

## Chemical and Physical Properties

**4-Cyclopentylphenol** is a solid organic compound characterized by a phenol group substituted with a cyclopentyl group at the para position.[\[1\]](#)[\[2\]](#) Its properties are summarized in the tables below for easy reference.

## Table 1: General and Physical Properties of 4-Cyclopentylphenol

| Property                                   | Value   | Source |
|--|---|--------|
| Molecular Formula                          | C <sub>11</sub> H <sub>14</sub> O                         | [2]    |
| Molecular Weight                           | 162.23 g/mol  | [1][2] |
| Appearance                                 | Solid   | [1]    |
| Melting Point                              | 64-66 °C  | [1]    |
| Boiling Point                              | 155 °C at 12 mmHg   | [1]    |
| Solubility                                 | Log10 of Water solubility in mol/l (log <sub>10</sub> WS) | [3]    |
| Octanol/Water Partition Coefficient (logP) | 3.7   | [1][2] |

**Table 2: Spectroscopic and Computational Data for 4-Cyclopentylphenol**

| Data Type                      | Description                      | Source |
|--------------------------------|----------------------------------|--------|
| <sup>13</sup> C NMR            | Spectral data available          | [2]    |
| GC-MS                          | Mass spectrometry data available | [2]    |
| IR Spectra                     | Infrared spectral data available | [2]    |
| Topological Polar Surface Area | 20.2 Å <sup>2</sup>              | [1][2] |
| Complexity                     | 130                              | [1][2] |
| Hydrogen Bond Donor Count      | 1                                | [1]    |
| Hydrogen Bond Acceptor Count   | 1                                | [1]    |

## Synthesis of 4-Cyclopentylphenol

The primary method for synthesizing **4-Cyclopentylphenol** is through the Friedel-Crafts alkylation of phenol with cyclopentene. This electrophilic aromatic substitution reaction is

typically catalyzed by a Lewis acid.

## Experimental Protocol: Friedel-Crafts Alkylation

### Materials:

- Phenol
- Cyclopentene
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) - Catalyst
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) - Solvent
- Hydrochloric Acid (HCl), 1 M
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Ice bath
- Separatory funnel

### Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in anhydrous dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Once the catalyst has dissolved, add cyclopentene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification of 4-Cyclopentylphenol

The crude **4-Cyclopentylphenol** can be purified by recrystallization to obtain a product of high purity.

## Experimental Protocol: Recrystallization

### Materials:

- Crude **4-Cyclopentylphenol**
- A suitable solvent or solvent system (e.g., hexane, heptane, or a mixture like ethanol/water)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper

### Procedure:

- Transfer the crude solid to an Erlenmeyer flask.

- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once crystal formation appears to be complete, cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum or in a desiccator to remove residual solvent.

## Analytical Characterization

The purity and identity of the synthesized **4-Cyclopentylphenol** can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

## Experimental Protocol: GC-MS Analysis

### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A non-polar capillary column (e.g., DB-5ms or equivalent).

### Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)

and hold.

- MS Transfer Line Temperature: 280 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

Sample Preparation:

- Dissolve a small amount of the purified **4-Cyclopentylphenol** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) before injection.

## Experimental Protocol: HPLC Analysis

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- A C18 reversed-phase column.

Conditions:

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., around 225 nm and 275 nm).

Sample Preparation:

- Dissolve a known concentration of the purified **4-Cyclopentylphenol** in the mobile phase or a compatible solvent.

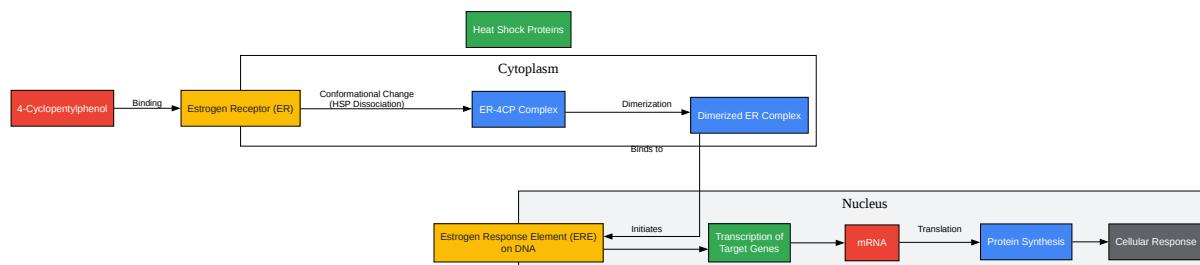
## Biological Activity and Signaling Pathways

**4-Cyclopentylphenol** is recognized as a potential endocrine-disrupting chemical (EDC).[2]

Like other alkylphenols, it can mimic the action of endogenous estrogens by binding to estrogen receptors (ERs), potentially leading to adverse health effects.

### Estrogen Receptor Signaling

The primary mechanism of endocrine disruption by **4-Cyclopentylphenol** is believed to be its interaction with estrogen receptors, primarily ER $\alpha$  and ER $\beta$ . This interaction can trigger downstream signaling cascades that are normally regulated by estradiol.



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Caption: Estrogen Receptor Signaling Pathway Activated by **4-Cyclopentylphenol**.

### Potential Effects on Steroidogenesis and PPARy Signaling

Besides its direct interaction with estrogen receptors, as an alkylphenol, **4-Cyclopentylphenol** may also interfere with steroidogenesis by affecting the activity of key enzymes involved in

hormone synthesis. Furthermore, some endocrine disruptors have been shown to interact with Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a nuclear receptor involved in lipid metabolism and adipogenesis. The potential for **4-Cyclopentylphenol** to modulate these pathways warrants further investigation.

## Safety Information

**4-Cyclopentylphenol** is associated with several hazard classifications.

**Table 3: GHS Hazard and Precautionary Statements for 4-Cyclopentylphenol**

| Category                 | Code | Statement   | Source                                  |
|--------------------------|------|---|---|
| Hazard Statements        | H315 | Causes skin irritation  | <a href="#">[1]</a> <a href="#">[2]</a> |
| H319                     |      | Causes serious eye irritation   | <a href="#">[1]</a> <a href="#">[2]</a> |
| H335                     |      | May cause respiratory irritation  | <a href="#">[1]</a>                     |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray  | <a href="#">[1]</a> <a href="#">[2]</a> |
| P305+P351+P338           |      | IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do. Continue rinsing. | <a href="#">[1]</a> <a href="#">[2]</a> |

## Conclusion

**4-Cyclopentylphenol** is a versatile chemical with important applications, but its potential as an endocrine disruptor necessitates careful handling and a thorough understanding of its biological effects. This guide provides a foundational understanding for researchers and

professionals working with this compound, summarizing its key properties and providing detailed experimental frameworks for its synthesis, purification, and analysis. Further research into its specific interactions with biological pathways will be crucial for fully assessing its toxicological profile and ensuring its safe use.

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## References

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